molecular formula C16H30NiO4 B1584306 Nickel bis(2-ethylhexanoate) CAS No. 4454-16-4

Nickel bis(2-ethylhexanoate)

Cat. No.: B1584306
CAS No.: 4454-16-4
M. Wt: 345.1 g/mol
InChI Key: UVPKUTPZWFHAHY-UHFFFAOYSA-L
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Description

Nickel bis(2-ethylhexanoate) is a coordination complex where nickel is bonded to two 2-ethylhexanoate ligands. It is commonly used as a catalyst in various chemical reactions and industrial processes. The compound is known for its ability to dissociate into divalent nickel cations and monovalent 2-ethylhexanoate anions .

Mechanism of Action

Target of Action

Nickel Bis(2-ethylhexanoate) is a nickel salt of 2-ethylhexanoic acid, which readily dissociates into the corresponding divalent nickel cation and monovalent 2-ethylhexanoate anions . The primary targets of Nickel Bis(2-ethylhexanoate) are therefore the biological systems that interact with these ions. The nickel cation and the 2-ethylhexanoate anion are considered to represent the overall toxicity of Nickel Bis(2-ethylhexanoate) in a manner proportionate to the free acid and the metal .

Mode of Action

The mode of action of Nickel Bis(2-ethylhexanoate) is primarily through its dissociation into nickel cations and 2-ethylhexanoate anions . These ions can interact with various biological targets, potentially disrupting normal cellular processes. The exact nature of these interactions can vary depending on the specific biological context and the concentration of Nickel Bis(2-ethylhexanoate).

Biochemical Pathways

Nickel plays a central role in biology as a cofactor in a wide variety of enzymes . The evolution of nickel as a nutrient in living organisms is intimately linked to the earth’s geochemistry, and the intracellular use of nickel is supported by many additional nickel proteins that maintain the availability and distribution of the metal ions . Disruption of protein responses and protein response-based biochemical pathways represents a key mechanism through which nickel induces cytotoxicity and carcinogenesis .

Pharmacokinetics

It is known that the compound readily dissociates into nickel cations and 2-ethylhexanoate anions upon dissolution . These ions can then be absorbed and distributed throughout the body, where they can interact with various biological targets. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Nickel Bis(2-ethylhexanoate) and their impact on bioavailability would depend on several factors, including the route of exposure and the physiological characteristics of the individual.

Action Environment

The action of Nickel Bis(2-ethylhexanoate) can be influenced by various environmental factors. For instance, the compound’s toxicity can be affected by the presence of other substances that can interact with nickel cations or 2-ethylhexanoate anions. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other ions .

Biochemical Analysis

Cellular Effects

The effects of Nickel bis(2-ethylhexanoate) on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes influenced by Nickel bis(2-ethylhexanoate) are still being researched.

Molecular Mechanism

Nickel bis(2-ethylhexanoate) exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nickel bis(2-ethylhexanoate) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Nickel bis(2-ethylhexanoate) can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Nickel bis(2-ethylhexanoate) is involved in various metabolic pathways. It interacts with several enzymes and cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Nickel bis(2-ethylhexanoate) is transported and distributed within cells and tissues in a manner that is still being researched. It could interact with various transporters or binding proteins, and it could have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel bis(2-ethylhexanoate) can be synthesized through several methods. One common method involves the reaction of nickel chloride with 2-ethylhexanoic acid in the presence of an organic solvent. The reaction typically occurs at elevated temperatures and may require the use of a base such as ammonium hydroxide to facilitate the formation of the nickel salt .

Industrial Production Methods: In industrial settings, nickel bis(2-ethylhexanoate) is often produced by reacting nickel metal or nickel oxide with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent, and the product is purified through extraction and distillation processes. The yield of nickel bis(2-ethylhexanoate) can range from 89% to 98% depending on the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Nickel bis(2-ethylhexanoate) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nickel oxide.

    Reduction: It can be reduced to metallic nickel.

    Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in coordination complexes.

Common Reagents and Conditions:

    Oxidation: Oxygen or air at elevated temperatures.

    Reduction: Hydrogen gas or reducing agents such as sodium borohydride.

    Substitution: Ligands such as phosphines or amines under mild conditions.

Major Products:

Scientific Research Applications

Nickel bis(2-ethylhexanoate) has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Nickel acetate: Similar in structure but uses acetate ligands instead of 2-ethylhexanoate.

    Nickel chloride: A simpler nickel salt with chloride anions.

    Nickel nitrate: Contains nitrate anions and is commonly used in different applications.

Uniqueness: Nickel bis(2-ethylhexanoate) is unique due to its specific ligands, which provide distinct solubility and reactivity properties. The 2-ethylhexanoate ligands offer better solubility in organic solvents compared to simpler nickel salts like nickel chloride or nickel nitrate .

Properties

IUPAC Name

2-ethylhexanoate;nickel(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Ni/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPKUTPZWFHAHY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40890588
Record name Nickel bis(2-ethylhexanoate)
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Molecular Weight

345.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Green and viscous; Not miscible in water; [MSDSonline]
Record name Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1)
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Record name Nickel bis(2-ethylhexanoate)
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CAS No.

4454-16-4
Record name Nickel bis(2-ethylhexanoate)
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Record name Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel bis(2-ethylhexanoate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel bis(2-ethylhexanoate)
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Synthesis routes and methods I

Procedure details

A mixture of 50 grams (0.852 mole) of powdered nickel (particle size 3 to 7 microns), 248 grams (1.710 moles) of 2-ethylhexanoic acid (acid number, 387), a catalyst solution prepared by dissolving 10 grams of ammonium nitrate and 5 grams of ammonium acetate in 30 grams of water, and 170 grams of mineral spirits was agitated and heated to 85° C. The reaction mixture was maintained at 80°-85° C. for 6 hours while it was sparged with air at the rate of 30 liters per hour. It was then heated to 135° C. under vacuum to remove water from it. After the reaction product had been filtered and diluted with mineral spirits, there was obtained a solution of nickel 2-ethylhexanoate in mineral spirits that contained l0% by weight of nickel and had an acid number of 21.7.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
mineral spirits
Quantity
170 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 50 grams (0.852 mole) of powdered nickel (particle size 3 to 7 microns), 250 grams (1.724 moles) of 2-ethylhexanoic acid (acid number, 387), a catalyst solution prepared by dissolving 10 grams of sodium nitrate in 25 grams of water, and 170 grams of mineral spirits was agitated and heated to 95° C. The reaction mixture was maintained at 90°-95° C. for 16 hours while it was sparged with air at the rate of 30 liters per hour. It was then heated to 135° C. under vacuum to remove water from it. After the reaction product had been filtered and diluted with mineral spirits, there was obtained a solution of nickel 2-ethylhexanoate in mineral spirits that contained 10% by weight of nickel and had an acid number of 39.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
mineral spirits
Quantity
170 g
Type
reactant
Reaction Step Two
Name
Quantity
25 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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